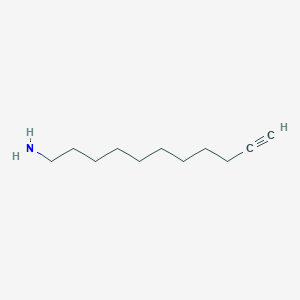

Undec-10-ynylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

undec-10-yn-1-amine |

InChI |

InChI=1S/C11H21N/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-12H2 |

InChI Key |

LXSQVQAGQRDFRZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Versatile Role of Undec-10-ynylamine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Undec-10-ynylamine, a bifunctional linker molecule, is emerging as a powerful tool in chemical biology, drug development, and proteomics. Its unique structure, featuring a terminal alkyne group on one end of an eleven-carbon chain and a primary amine on the other, allows for precise and versatile bioconjugation strategies. This guide provides an in-depth look at the applications, experimental protocols, and underlying principles of utilizing Undec-1-ynylamine and similar alkyne-amine linkers in research.

Core Applications in Research

The primary utility of this compound lies in its ability to act as a molecular bridge, covalently connecting different molecules of interest. The terminal alkyne serves as a "handle" for bioorthogonal "click chemistry" reactions, while the terminal amine provides a reactive site for traditional bioconjugation methods.

1. Bioconjugation and Labeling: The most prominent application is in the labeling of biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The amine group can be readily coupled to a biomolecule, for instance, by forming a stable amide bond with a carboxylic acid group on a protein. This introduces the alkyne functionality onto the biomolecule, which can then be selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) via click chemistry.[3][4] This two-step approach offers high specificity and efficiency.[5]

2. Proteomics and Activity-Based Protein Profiling (ABPP): In proteomics, this compound can be incorporated into probes designed to bind to specific classes of enzymes or proteins.[3] After the probe binds to its target, the alkyne group can be used to attach a biotin tag. This allows for the selective enrichment of the target protein from a complex cellular lysate using streptavidin-coated beads, followed by identification and quantification via mass spectrometry.[5]

3. Drug Development and Delivery: The modular nature of this compound makes it a valuable component in the construction of complex drug conjugates, such as antibody-drug conjugates (ADCs).[6] The linker can be used to attach a cytotoxic drug to an antibody, which then directs the drug specifically to cancer cells. The long carbon chain of the undecyl group can also influence the solubility and pharmacokinetic properties of the resulting conjugate.

4. Surface Functionalization: The amine or alkyne group can be used to immobilize biomolecules onto surfaces, such as those of microarrays or nanoparticles, for diagnostic and screening applications.

Key Chemical Reactions: Click Chemistry

The terminal alkyne of this compound is primarily utilized in two types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[5][7] It is characterized by fast kinetics, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne instead of a terminal alkyne.[9][10][11] While this compound itself is not a strained alkyne, it can be reacted with an azide-modified biomolecule in the presence of a strained cyclooctyne reporter. The primary advantage of SPAAC is its bioorthogonality, as it avoids the use of a potentially cytotoxic copper catalyst, making it suitable for experiments in living cells and organisms.[12][13]

Quantitative Data

The efficiency of click chemistry reactions is a key factor in their widespread adoption. The following table summarizes typical quantitative data associated with these reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Reaction Rate | High (Rate acceleration of 107 to 108 compared to uncatalyzed reaction) | Moderate to High (dependent on the strain of the cyclooctyne) | [7] |

| Typical Yield | > 95% | > 90% | [14][15] |

| Copper Catalyst | Required (e.g., CuSO4 with a reducing agent like sodium ascorbate) | Not required | [7][13] |

| Biocompatibility | Can be cytotoxic due to copper, but ligands can mitigate this | High, suitable for live-cell imaging | [8][12] |

| Regioselectivity | High (typically forms the 1,4-disubstituted triazole) | High | [7] |

Experimental Protocols

Protocol 1: Labeling of a Protein with a Fluorescent Dye using this compound and CuAAC

This protocol describes a two-step process: first, the attachment of this compound to a protein, and second, the click reaction with a fluorescent azide.

Materials:

-

Protein of interest with accessible carboxylic acid groups

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES buffer, pH 6.0)

-

Labeling Buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA)

-

Desalting column

Methodology:

-

Protein Activation:

-

Dissolve the protein in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.

-

Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.

-

-

Conjugation with this compound:

-

Add a 50-fold molar excess of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

Remove excess unconjugated linker using a desalting column, exchanging the buffer to Labeling Buffer.

-

-

CuAAC Click Reaction:

-

Prepare a fresh solution of the click-chemistry catalyst by premixing CuSO4 and the copper-chelating ligand in a 1:5 molar ratio.

-

To the alkyne-modified protein, add a 10-fold molar excess of the azide-functionalized fluorescent dye.

-

Add the copper catalyst solution to a final concentration of 1 mM.

-

Initiate the reaction by adding a 20-fold molar excess of freshly prepared sodium ascorbate.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Remove excess dye and catalyst by passing the reaction mixture through a desalting column.

-

Confirm labeling efficiency by UV-Vis spectroscopy or fluorescence imaging.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for protein labeling using this compound.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

- 1. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 点击化学试剂概述 [sigmaaldrich.com]

- 5. bioclone.net [bioclone.net]

- 6. insightaceanalytic.com [insightaceanalytic.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcmarot.com [jcmarot.com]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. m.youtube.com [m.youtube.com]

- 13. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Probing the limits of Q-tag bioconjugation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Undec-10-ynylamine in Click Chemistry: A Technical Guide to Its Principle of Action

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Role of Undec-10-ynylamine in Click Chemistry

This compound is a valuable reagent in bioconjugation and drug development due to its dual functionality. The terminal alkyne group is a key participant in the CuAAC reaction, one of the most prominent examples of click chemistry.[1][2][3] This reaction facilitates the rapid and efficient formation of a stable triazole linkage between the alkyne and an azide-functionalized molecule.[1][3] The primary amine group on this compound provides a versatile handle for subsequent modifications or for imparting specific physicochemical properties to the final conjugate.

The CuAAC reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments, making it ideal for biological applications.[2][3]

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The principle of action of this compound in click chemistry is centered around the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole. The reaction proceeds through a multi-step mechanism:

-

Formation of Copper-Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound forms a copper-acetylide intermediate. The copper(I) ion significantly increases the acidity of the terminal alkyne proton, facilitating its removal.[4]

-

Coordination of the Azide: The azide-containing molecule then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide.

-

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst, allowing it to participate in further catalytic cycles.

This catalytic cycle is highly efficient, leading to a significant rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[3]

Quantitative Data Summary

While specific quantitative data for the reaction kinetics of this compound is not available, the following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with long-chain terminal alkynes. These values serve as a general guideline for experimental design.

| Parameter | Typical Range/Value | Notes |

| Reaction Time | 1 - 4 hours | Can be influenced by catalyst, ligand, temperature, and reactant concentrations. |

| Temperature | Room Temperature (20-25°C) | The reaction is generally effective at ambient temperatures. |

| pH | 4 - 12 | The CuAAC reaction is tolerant of a wide pH range, a key advantage for biological applications.[3] |

| Solvent | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF, THF), or mixtures thereof | The choice of solvent depends on the solubility of the reactants. |

| Yield | > 90% | Click chemistry is known for its high to quantitative yields.[3] |

| Copper(I) Source | CuSO₄/reducing agent (e.g., sodium ascorbate), CuI, CuBr | Copper(II) salts are often used with a reducing agent to generate the active Cu(I) species in situ. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands are used to stabilize the Cu(I) oxidation state and increase reaction efficiency. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving a generic long-chain terminal alkyne amine like this compound in a CuAAC reaction.

General Protocol for CuAAC Bioconjugation

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein or a peptide) with this compound.

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed water

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in PBS. The final concentration of the limiting reactant is typically in the range of 10 µM to 1 mM. A slight excess of the amine-alkyne may be used.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. The ligand concentration should be in excess of the copper concentration (e.g., 5-fold excess).

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the copper/ligand premix. The final concentration of copper is typically 50-100 µM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as mass spectrometry or chromatography.

-

Purification: The resulting bioconjugate can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Monitoring Reaction Progress by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to monitor the progress of the click reaction.

Methodology:

-

Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a chelating agent like EDTA to sequester the copper catalyst.

-

Chromatographic Separation: Inject the quenched sample onto a suitable HPLC column (e.g., a C18 column for proteins). Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to separate the reactants and the product.

-

Mass Spectrometry Analysis: The eluent from the HPLC is directed to a mass spectrometer. Monitor the appearance of the mass corresponding to the triazole-linked product and the disappearance of the starting materials.

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

Undec-10-ynylamine: An In-Depth Technical Guide to a Novel Bioorthogonal Reporter

Introduction

In the rapidly advancing fields of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, employing reactions that proceed with high efficiency and specificity within living systems without interfering with endogenous biochemical processes. Among the various bioorthogonal reporters, those featuring a terminal alkyne group have gained significant prominence due to their participation in the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

This technical guide introduces Undec-10-ynylamine , a long-chain, amine-functionalized terminal alkyne, as a noteworthy bioorthogonal reporter. Its unique structure, combining a reactive alkyne moiety with a versatile primary amine, opens up a wide range of possibilities for researchers in proteomics, lipidomics, and drug discovery. The extended carbon chain of this compound offers distinct advantages, including improved membrane permeability and the potential to mimic long-chain fatty acids in metabolic labeling studies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the core principles, experimental methodologies, and potential applications of this compound as a bioorthogonal reporter.

Core Concepts and Principles

The utility of this compound as a bioorthogonal reporter is fundamentally based on the principles of click chemistry. This section will delve into the key reaction and its underlying mechanism.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this compound's application is the CuAAC reaction. This reaction involves the [3+2] cycloaddition between a terminal alkyne (the "handle" on the reporter) and an azide-modified molecule (the "tag") to form a stable triazole linkage. The reaction is characterized by its high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments, making it exceptionally well-suited for biological applications.

The general workflow for utilizing this compound as a bioorthogonal reporter can be visualized as follows:

An In-Depth Technical Guide to Metabolic Labeling of Proteins with Undec-10-ynylamine

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Protein Lipidation with a Powerful Chemical Tool

Undec-10-ynylamine is a synthetic analog of myristic acid, a 14-carbon saturated fatty acid. In cellular systems, it serves as a chemical reporter for protein N-myristoylation, a crucial lipid modification.[1][2][3] This post-translational modification involves the attachment of myristate to the N-terminal glycine of a nascent polypeptide chain, a reaction catalyzed by N-myristoyltransferase (NMT).[4][5] This lipidation event influences protein localization, stability, and involvement in signal transduction pathways.[3][5]

The power of this compound lies in its terminal alkyne group. This functional group is bio-orthogonal, meaning it does not interfere with native cellular processes.[1][2] Once metabolically incorporated into proteins in place of myristic acid, the alkyne handle allows for the selective attachment of reporter tags—such as fluorophores or biotin—via a highly efficient and specific chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][6] This enables the visualization, enrichment, and identification of N-myristoylated proteins from complex cellular lysates.[1][2][7]

Experimental Workflow: From Metabolic Incorporation to Proteomic Analysis

The overall experimental workflow for utilizing this compound in metabolic labeling studies can be broken down into several key stages. This process allows for both the visualization of labeled proteins and their identification and quantification using mass spectrometry.

References

- 1. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of cotranslational protein N-myristoylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrophobicity of Undec-10-ynylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a bifunctional molecule featuring a terminal alkyne group and a primary amine. This unique structure makes it a valuable building block in medicinal chemistry and drug development, particularly in the realm of bioconjugation and the synthesis of novel therapeutic agents. The hydrophobicity of a molecule is a critical physicochemical parameter that significantly influences its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion (ADME), and target engagement. Understanding and quantifying the hydrophobicity of this compound is therefore essential for its effective application.

This technical guide provides a comprehensive overview of the hydrophobicity of this compound. It includes calculated physicochemical data, detailed experimental protocols for determining its partition coefficient (LogP), and a discussion of its potential applications in drug development, particularly leveraging its terminal alkyne functionality for "click chemistry" reactions.

Physicochemical Properties of this compound

A molecule's hydrophobicity is most commonly quantified by its partition coefficient (LogP), which describes its distribution between an immiscible organic solvent (typically n-octanol) and water. A positive LogP value indicates a preference for the lipidic phase (hydrophobic), while a negative value suggests a preference for the aqueous phase (hydrophilic). The following table summarizes key calculated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N | - |

| Molecular Weight | 167.30 g/mol | - |

| Calculated LogP (ALOGPS) | 3.39 | [1] |

| Calculated Water Solubility (logS) | -3.66 | [1] |

Experimental Determination of Hydrophobicity

While calculated values provide a useful estimate, experimental determination of hydrophobicity is crucial for accurate characterization. The two most common methods for determining the LogP of a compound are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Octanol-Water Partition Coefficient (LogP) Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for LogP determination. It involves measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Experimental Protocol:

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a glass vial with a screw cap, add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated PBS. A typical phase volume ratio is 1:1 or 2:1 (n-octanol:PBS).

-

Vortex or shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for equilibration.[2]

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), after appropriate dilution.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Hydrophobicity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an indirect method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase. It is a high-throughput and reproducible method.[3][4]

Experimental Protocol:

-

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is required.

-

A C18 reversed-phase column is typically used.

-

-

Mobile Phase:

-

The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

-

For amines, it is often necessary to use a mobile phase with a slightly basic pH to ensure the analyte is in its neutral form, or to use an ion-pairing reagent if analyzing the protonated form.[3]

-

-

Procedure:

-

A series of standard compounds with known LogP values are injected into the HPLC system under isocratic elution conditions (constant mobile phase composition).

-

The retention time (t_R_) for each standard is recorded.

-

The retention factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_ where t_0_ is the void time of the column.

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standards against their known LogP values.

-

This compound is then injected under the same chromatographic conditions, and its log k is determined.

-

The LogP of this compound is then interpolated from the calibration curve.

-

Applications in Drug Development: Bioconjugation via Click Chemistry

The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of this compound to molecules bearing an azide group under mild conditions.[8]

This "click" reactivity opens up numerous possibilities in drug development:

-

Synthesis of Novel Drug Conjugates: this compound can be used to attach hydrophobic moieties to polar drugs, thereby improving their membrane permeability and cellular uptake.

-

Development of Targeted Therapies: By "clicking" this compound to a targeting ligand (e.g., an antibody or peptide) that has been modified with an azide, a drug-linker construct can be created that specifically delivers a payload to diseased cells.

-

Creation of PROTACs and Molecular Glues: The undecyl chain can act as a linker to bring a target protein and an E3 ligase into proximity, leading to targeted protein degradation.

-

Surface Modification of Nanoparticles: The alkyne group can be used to functionalize the surface of drug delivery vehicles like liposomes or nanoparticles, enabling the attachment of targeting molecules or imaging agents.

The following diagram illustrates a general workflow for utilizing this compound in the development of a targeted drug conjugate.

Conclusion

This compound is a versatile chemical tool with a moderate hydrophobicity that is advantageous for various applications in drug discovery and development. Its calculated LogP of 3.39 suggests a favorable balance between aqueous solubility and lipid membrane permeability. The experimental protocols provided in this guide offer robust methods for the precise determination of its hydrophobicity. The presence of a terminal alkyne group, amenable to highly efficient click chemistry, positions this compound as a key building block for the construction of complex and targeted therapeutic agents. A thorough understanding of its hydrophobic character is paramount for harnessing its full potential in the design of next-generation pharmaceuticals.

References

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. enamine.net [enamine.net]

- 3. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click Chemistry Reagents Overview [sigmaaldrich.com]

Synthesis and Purification of Undec-10-ynylamine for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of undec-10-ynylamine, a valuable bifunctional molecule for laboratory research and drug development. Its terminal alkyne and primary amine functionalities make it a versatile building block for applications in bioconjugation, materials science, and medicinal chemistry, particularly as a linker in targeted drug delivery systems. This document outlines two primary synthetic pathways from commercially available starting materials, details purification protocols, and provides expected analytical data.

Synthetic Pathways

Two plausible and efficient synthetic routes for the preparation of this compound are presented, starting from either 10-undecyn-1-ol or 11-bromo-1-undecyne.

Route 1: Synthesis from 10-Undecyn-1-ol

This route involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine surrogate.

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.

-

Introduction of the Amino Group: The resulting sulfonate ester undergoes nucleophilic substitution to introduce the amine functionality. Several methods can be employed:

-

Reaction with Sodium Azide followed by Reduction: The sulfonate is displaced by sodium azide to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This is often the preferred method due to the high nucleophilicity of the azide anion and the clean conversion of the azide to the amine.

-

Gabriel Synthesis: This classic method involves the reaction of the sulfonate with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method prevents over-alkylation, a common side reaction when using ammonia directly.

-

Direct Amination with Ammonia: While seemingly the most straightforward approach, using ammonia as the nucleophile can lead to the formation of secondary and tertiary amines, complicating the purification process.

-

Route 2: Synthesis from 11-Bromo-1-undecyne

This pathway offers a more direct approach to this compound through direct nucleophilic substitution of the bromide.

-

Direct Amination: Similar to the second step of Route 1, various nitrogen nucleophiles can be used to displace the bromide. The Gabriel synthesis or the use of sodium azide followed by reduction are generally the most effective methods to ensure the selective formation of the primary amine. Direct reaction with ammonia is also possible but carries the risk of forming multiple alkylation products.

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended.

-

Acid-Base Extraction: This is a highly effective first step to separate the basic this compound from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl). The amine is protonated and partitions into the aqueous layer. The aqueous layer is then basified (e.g., with 1 M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

-

Column Chromatography: Further purification can be achieved using silica gel column chromatography. A solvent system of dichloromethane and methanol is commonly used. To prevent the amine from tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent.

-

Distillation: For larger quantities, vacuum distillation can be an effective final purification step, provided the compound is thermally stable.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Summary of Synthetic Routes and Expected Yields

| Starting Material | Key Reagents | Number of Steps | Typical Overall Yield (%) |

| 10-Undecyn-1-ol | 1. MsCl, Et₃N; 2. NaN₃; 3. LiAlH₄ | 3 | 60-75 |

| 10-Undecyn-1-ol | 1. TsCl, Pyridine; 2. Potassium Phthalimide; 3. H₂NNH₂ | 3 | 55-70 |

| 11-Bromo-1-undecyne | 1. NaN₃; 2. LiAlH₄ | 2 | 65-80 |

| 11-Bromo-1-undecyne | 1. Potassium Phthalimide; 2. H₂NNH₂ | 2 | 60-75 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~100-105 °C at 1 mmHg (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.30 (s, 1H, ≡C-H), 2.70 (t, 2H, -CH₂-NH₂), 2.18 (td, 2H, -CH₂-C≡), 1.95 (t, 1H, ≡C-H), 1.2-1.6 (m, 14H, -(CH₂)₇-), 1.15 (s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 84.7 (≡C-H), 68.2 (-C≡), 42.5 (-CH₂-NH₂), 34.0, 29.5, 29.3, 29.0, 28.7, 28.4, 26.5, 18.3 |

| IR (neat) | ν 3380-3300 (N-H stretch), 3310 (≡C-H stretch), 2920, 2850 (C-H stretch), 2120 (C≡C stretch), 1600 (N-H bend) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 167 (M⁺), 150, 136, 122, 108, 94, 82, 67, 54, 41, 30 |

Experimental Protocols

Protocol 1: Synthesis of this compound from 10-Undecyn-1-ol via Azide Intermediate

Step 1: Mesylation of 10-Undecyn-1-ol

-

To a stirred solution of 10-undecyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azidation of Undec-10-ynyl Mesylate

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.3 M).

-

Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

-

Stir the reaction for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude undec-10-ynyl azide.

Step 3: Reduction of Undec-10-ynyl Azide

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of the crude undec-10-ynyl azide in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound

-

Dissolve the crude amine in diethyl ether and extract with 1 M HCl (3x).

-

Combine the acidic aqueous layers and wash with diethyl ether to remove any neutral impurities.

-

Basify the aqueous layer to pH > 12 by the slow addition of solid NaOH or concentrated NaOH solution, ensuring the mixture is cooled in an ice bath.

-

Extract the basified aqueous layer with DCM or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to give the purified amine.

-

For higher purity, perform column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 0.5% triethylamine.

Mandatory Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Hypothetical signaling pathway modulation by a drug conjugate utilizing an this compound-derived linker.

Undec-10-ynylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a long-chain aliphatic amine containing a terminal alkyne group. This bifunctional molecule holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known and anticipated hazards, along with detailed handling procedures and emergency protocols.

Hazard Identification and Classification

Based on data for the structurally related compound Undec-10-en-1-amine, this compound is anticipated to be a hazardous chemical.[1]

GHS Classification (Anticipated):

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1]

-

Flammability: Combustible liquid.

Signal Word: Danger[1]

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.[1]

-

H227: Combustible liquid.

Precautionary Statements (Anticipated):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the analogous compound Undec-10-en-1-amine as an estimate.

| Property | Value (for Undec-10-en-1-amine) | Reference |

| Molecular Formula | C11H21N | [1] |

| Molecular Weight | 167.30 g/mol | |

| Appearance | Colorless to pale yellow liquid (anticipated) | |

| Density | 0.8±0.1 g/cm³ | [2] |

| Boiling Point | 239.0±0.0 °C at 760 mmHg | [2] |

| Flash Point | 89.1±10.9 °C | [2] |

| Solubility | Insoluble in water (anticipated). Soluble in organic solvents. | [3] |

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. However, based on its chemical structure as a primary amine, it is expected to be corrosive and potentially toxic. All routes of exposure (inhalation, ingestion, and skin/eye contact) should be avoided.

Experimental Protocols: Safe Handling and Use

5.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye/Face Protection: Chemical splash goggles and a face shield are required.[4][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.

-

Lab Coat: A flame-retardant lab coat is essential.

-

Clothing: Long pants and closed-toe shoes are required.

-

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.

5.2. Engineering Controls

-

Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood.

-

Eyewash Station and Safety Shower: An accessible and operational eyewash station and safety shower must be in the immediate vicinity of the work area.

5.3. Handling Procedures

-

Receiving and Unpacking: Visually inspect the container for any signs of damage or leaks before accepting the shipment. Unpack in a well-ventilated area, preferably within a fume hood.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Dispensing and Use:

-

Don all required PPE.

-

Ensure the chemical fume hood is operational.

-

Place absorbent, disposable bench paper on the work surface.

-

Carefully open the container.

-

Use a calibrated pipette or syringe to transfer the required amount of the liquid.

-

Immediately and securely close the container after use.

-

Clean any minor spills immediately with an appropriate absorbent material.

-

-

Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

6.1. First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

6.2. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The compound is combustible. Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3. Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Visualizations

Caption: General workflow for safely handling this compound.

Caption: Decision logic for emergency response to spills or exposures.

References

- 1. Undec-10-en-1-amine | C11H23N | CID 11768976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Undecen-1-amine | CAS#:62595-52-2 | Chemsrc [chemsrc.com]

- 3. 10-UNDECEN-1-OL | 112-43-6 [chemicalbook.com]

- 4. med.navy.mil [med.navy.mil]

- 5. hsa.ie [hsa.ie]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. media.hiscoinc.com [media.hiscoinc.com]

Unveiling Undec-10-ynylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel chemical compound Undec-10-ynylamine. This document provides critical information regarding its chemical identity, sourcing, and potential areas of application, addressing the needs of the scientific community for accessible and detailed technical data.

Core Chemical Information

This compound, a long-chain aliphatic amine containing a terminal alkyne group, holds potential for a variety of applications in chemical synthesis and biological studies. The terminal alkyne functionality makes it a valuable building block for click chemistry reactions, enabling the straightforward conjugation to other molecules.

Table 1: Chemical Identification and Supplier Information for this compound

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 188584-11-4 | [1][2] |

| Molecular Formula | C₁₁H₂₁N | - |

| Molecular Weight | 167.30 g/mol | - |

| Known Suppliers | BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], Suzhou Senfeida Chemical Co., Ltd.[5] | - |

Sourcing and Procurement

This compound is available from a select number of chemical suppliers. Researchers can procure this compound from companies such as BLD Pharm[1], Hebei Liye Chemical Co., Ltd.[3][4], and Suzhou Senfeida Chemical Co., Ltd[5]. It is recommended to contact these suppliers directly for information on purity, available quantities, and lead times.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not yet widely available in peer-reviewed literature. However, based on its structure as a primary amine with a terminal alkyne, established protocols for similar compounds can be adapted.

General Protocol for Amine Derivatization:

A common application for primary amines is their reaction with activated carboxylic acids or acyl chlorides to form amides.

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add an appropriate non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or an activated ester) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and purify the crude product using column chromatography.

General Protocol for "Click" Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions.

-

Reactant Preparation: Dissolve the azide-containing molecule and this compound in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

-

Reaction Initiation: Add the copper catalyst to the mixture of the azide and alkyne.

-

Reaction Progression: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Purification: Once the reaction is complete, the triazole product can be isolated through extraction and purified by column chromatography.

Potential Signaling Pathways and Biological Investigations

Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound. However, long-chain amines and their derivatives are known to interact with various biological targets. The unique structure of this compound suggests several avenues for investigation.

Hypothetical Workflow for Investigating Biological Activity:

The following diagram outlines a potential workflow for researchers to explore the biological effects of this compound.

References

- 1. 188584-11-4|Undec-10-yn-1-amine|BLD Pharm [bldpharm.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Hebei Liye Chemical Products Co., Ltd.-methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl Pivalate [methyl-3-methyl-2-butenoate.com]

- 4. company profile of HEBEI LIYE CHEMICAL PRODUCTS CO., LTD,Contact Information for HEBEI LIYE CHEMICAL PRODUCTS CO., LTD - www.pharmasources.com [pharmasources.com]

- 5. sfdchem.com [sfdchem.com]

Undec-10-ynylamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Undec-10-ynylamine

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a primary aliphatic amine at one end of an eleven-carbon chain and a terminal alkyne at the other. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as nucleophilic addition, alkylation, and click chemistry. However, these same functional groups are susceptible to degradation under certain conditions, necessitating careful storage and handling.

Potential Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its amine and alkyne moieties. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and integrity.

Amine Group Degradation

Primary amines are susceptible to several degradation routes:

-

Oxidation: In the presence of oxygen, primary amines can undergo oxidation to form various products, including imines, hydroxylamines, and nitro compounds. This process can be accelerated by light and the presence of metal ions. Primary and tertiary amines are generally considered to possess oxidative stability, while secondary amines are less stable at elevated temperatures.

-

Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts. This is typically a reversible process, but it can alter the pH and reactivity of the neat compound or its solutions.

-

Imine Formation: The metabolism of some primary aliphatic amines can result in the formation of stable imine metabolites[1]. While this is a biological process, it highlights a potential chemical transformation.

Alkyne Group Degradation

Terminal alkynes also exhibit specific reactivity that can lead to degradation:

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or transition metal catalysts.

-

Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.

-

Dimerization (Glasier Coupling): In the presence of a copper(I) salt and an oxidant, terminal alkynes can dimerize.

The interplay of these factors is illustrated in the diagram below.

Caption: Factors Affecting this compound Stability.

Recommended Storage Conditions

To mitigate the degradation pathways described above, the following storage conditions are recommended. These are general recommendations and should be verified with in-house stability studies.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and carbon dioxide, thus preventing amine oxidation and carbamate formation. |

| Light | Protect from light (Amber vial) | Prevents light-catalyzed degradation and polymerization. |

| Container | Tightly sealed glass container | Prevents exposure to atmospheric moisture and gases. Glass is generally inert. |

| Purity | High purity | Impurities, especially metal ions, can catalyze degradation pathways. |

Handling and Safety Precautions

As with any chemical, proper handling procedures are essential to ensure safety and maintain the integrity of the compound. General guidelines for handling amines suggest the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Proposed Experimental Protocol for Stability Assessment

Given the lack of specific stability data, researchers and drug development professionals should consider conducting an in-house stability study. The following protocol, based on general principles from ICH guidelines for active pharmaceutical ingredients, provides a framework for such a study[2].

Objective

To evaluate the stability of this compound under various stress conditions to determine its intrinsic stability, identify potential degradation products, and establish appropriate storage conditions and re-test period.

Materials and Methods

-

Test Substance: this compound of known purity.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated. This method must be able to separate and quantify the parent compound from any degradation products.

-

Stress Conditions:

-

Thermal Stress: Samples stored at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (2-8°C) as a control.

-

Photostability: Samples exposed to a light source according to ICH Q1B guidelines, with a dark control sample stored under the same temperature conditions.

-

Oxidative Stress: Samples exposed to an oxygen-rich atmosphere or treated with a dilute solution of a mild oxidizing agent (e.g., hydrogen peroxide).

-

Hydrolytic Stress: Samples stored in aqueous solutions at different pH values (e.g., acidic, neutral, basic).

-

Experimental Workflow

Caption: Proposed Experimental Workflow for Stability Assessment.

Data Analysis

The concentration of this compound should be monitored over time for each condition. The formation of any degradation products should be noted, and if possible, their structures identified. The data will allow for the determination of the degradation rate and will inform the optimal storage conditions to ensure the long-term stability of the compound.

Conclusion

While specific experimental data on the stability of this compound is scarce, a thorough understanding of the reactivity of its primary amine and terminal alkyne functional groups allows for the formulation of robust storage and handling guidelines. To ensure the highest quality and purity of this versatile chemical, it is recommended to store it under refrigerated conditions, protected from light, and under an inert atmosphere. For critical applications in research and drug development, conducting an in-house stability study is strongly advised to experimentally verify these recommendations and establish a suitable re-test period.

References

Methodological & Application

Application Notes and Protocols for Undec-10-ynylamine Protein Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of cellular proteins using Undec-10-ynylamine, a bioorthogonal alkyne probe, and subsequent detection and analysis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method allows for the specific tagging and profiling of proteins that undergo post-translational modifications with fatty acid analogs, offering valuable insights into cellular metabolism, protein trafficking, and drug-target engagement.

This compound is a synthetic molecule that structurally mimics fatty acids. When introduced to living cells, it can be metabolically incorporated into proteins by cellular enzymes that catalyze protein acylation. The terminal alkyne group of this compound serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) through click chemistry. This two-step approach enables the sensitive and specific detection, visualization, and enrichment of the labeled proteins.

These application notes are intended for researchers in cell biology, proteomics, and drug discovery who are interested in studying protein acylation and identifying the targets of fatty acid metabolism pathways.

Key Experimental Workflow

The overall workflow for this compound protein labeling and analysis involves two main stages: metabolic labeling of proteins in live cells and the subsequent click chemistry reaction on the cell lysate.

Caption: Overall experimental workflow for this compound protein labeling.

Quantitative Data Summary

The efficiency of protein labeling using this compound can be influenced by several factors, including cell type, probe concentration, and incubation time. The following table summarizes typical experimental parameters and expected outcomes.

| Parameter | Recommended Range | Typical Outcome/Consideration |

| This compound Concentration | 10 - 100 µM | Higher concentrations may increase labeling but can also lead to cytotoxicity. Optimal concentration should be determined empirically for each cell line. |

| Labeling Time | 4 - 24 hours | Longer incubation times generally result in higher incorporation. The optimal time depends on the turnover rate of the proteins of interest. |

| Azide Reporter Concentration | 20 - 50 µM | Excess azide reporter ensures efficient reaction with the incorporated alkyne. |

| Click Reaction Time | 30 - 60 minutes | The CuAAC reaction is typically rapid and efficient at room temperature. |

| Labeling Efficiency | Variable | Dependent on the extent of protein acylation in the specific biological system. Can be assessed by in-gel fluorescence or mass spectrometry. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the incorporation of this compound into cellular proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Seed the mammalian cells in appropriate culture plates or flasks and grow them in complete culture medium until they reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 25-50 µM).

-

Metabolic Labeling: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium containing this compound to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS.

-

Cell Lysis: Add an appropriate volume of cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction on Cell Lysate

This protocol details the copper-catalyzed click reaction to conjugate an azide-containing reporter molecule to the alkyne-labeled proteins in the cell lysate.[1][2]

Materials:

-

Cell lysate containing this compound-labeled proteins (from Protocol 1)

-

Azide-containing reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)[1]

-

Sodium ascorbate solution (300 mM in water, freshly prepared)[1][2]

-

PBS (pH 7.4)

-

Methanol

-

Chloroform

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

Initiation of Click Reaction: To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution.[2] Vortex the tube briefly to mix.

-

Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[2]

-

Protein Precipitation (for downstream analysis):

-

Add 600 µL of methanol to the 200 µL reaction mixture and vortex briefly.[2]

-

Add 150 µL of chloroform and vortex briefly.[2]

-

Add 400 µL of deionized water and vortex briefly.[2]

-

Centrifuge for 5 minutes at 13,000-20,000 x g to separate the phases.[2] Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the remaining lower organic phase and interphase, and vortex briefly.[2]

-

Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[2] Carefully discard the supernatant.

-

Wash the protein pellet by adding 450 µL of methanol and centrifuging again for 5 minutes at 13,000-20,000 x g.[2] Discard the supernatant.

-

-

Sample Preparation for Analysis: Air-dry the protein pellet for at least 15 minutes.[2] The labeled protein sample is now ready for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning or digestion for mass spectrometry-based proteomics.

Signaling Pathway and Logical Relationships

The metabolic incorporation of this compound is dependent on the cellular machinery for protein acylation. The subsequent click reaction is a highly specific chemical ligation.

Caption: Metabolic incorporation and click chemistry labeling of proteins.

References

Application Notes and Protocols: A Guide to Using Undec-10-ynylamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-ynylamine is a versatile chemical probe that serves as a valuable tool in modern cell biology and drug development. Its terminal alkyne group makes it an ideal substrate for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This powerful technique allows for the precise and efficient labeling of biomolecules in living cells and complex biological systems without interfering with native biochemical processes.[1][2][3]

These application notes provide a comprehensive, step-by-step guide for the utilization of this compound in cell culture for the purpose of labeling and subsequent analysis of cellular components. The protocols outlined below are designed to be adaptable to a variety of cell types and experimental goals.

Physicochemical Properties and Handling

Storage and Handling:

-

Storage: Store this compound at -20°C, protected from light and moisture.

-

Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of vapor and direct contact with skin and eyes.[4] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Principle of Application: Click Chemistry

The primary application of this compound in cell culture is as a metabolic or chemical label that can be subsequently visualized or captured via click chemistry. The terminal alkyne group of this compound reacts with an azide-containing molecule (e.g., a fluorescent dye, a biotin tag, or an affinity probe) in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][2][3] This reaction is highly specific, rapid, and can be performed under biocompatible conditions, making it suitable for live-cell applications.[1][2][3]

Signaling Pathway Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: The CuAAC reaction mechanism for labeling with this compound.

Experimental Protocols

The following are generalized protocols for labeling cells with this compound. Optimization of concentrations, incubation times, and reagent conditions may be necessary for specific cell types and experimental questions.

Protocol 1: General Metabolic Labeling of Cells

This protocol is suitable for experiments where this compound is expected to be incorporated into cellular components through metabolic pathways.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS), if required

-

Penicillin-Streptomycin solution (optional)

-

Phosphate-Buffered Saline (PBS)

-

Azide-functionalized detection reagent (e.g., Azide-fluorophore)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 1% BSA)

Experimental Workflow Diagram:

Caption: A typical workflow for cell labeling using this compound.

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Metabolic Labeling:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a desired period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of metabolic incorporation.

-

-

Washing: Gently aspirate the labeling medium and wash the cells twice with pre-warmed PBS to remove any unincorporated this compound.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (for intracellular targets): If the target of the azide probe is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with wash buffer.

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

-

85 µL PBS

-

2 µL Azide-probe stock solution (final concentration typically 1-10 µM)

-

10 µL of a 10X premix of CuSO₄ and ligand (e.g., 10 mM CuSO₄, 50 mM THPTA)

-

3 µL of freshly prepared 100 mM Sodium Ascorbate in water (final concentration 3 mM)

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with wash buffer.

-

Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.

Protocol 2: Cell Surface Labeling

This protocol is designed for labeling cell surface components. The click reaction is performed on live cells at a reduced temperature to minimize internalization.[1][2]

Materials:

-

Same as Protocol 1, excluding fixative and permeabilization buffer for the initial steps.

Procedure:

-

Cell Seeding and Labeling: Follow steps 1 and 2 from Protocol 1.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove unincorporated this compound and to cool the cells.

-

Live-Cell Click Reaction:

-

Prepare the click reaction cocktail as described in Protocol 1, step 8, using ice-cold reagents.

-

Add the click reaction cocktail to the cells and incubate for 5-15 minutes on ice, protected from light.

-

-

Washing: Wash the cells three times with ice-cold wash buffer.

-

Fixation and Analysis: The cells can now be fixed (as in Protocol 1, step 4) for imaging or analyzed live, depending on the experimental requirements.

Data Presentation

Quantitative data from experiments using this compound should be recorded systematically to allow for easy comparison and interpretation. Below is a template table for recording data from a dose-response or time-course experiment analyzed by fluorescence intensity.

| Condition | This compound (µM) | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Cell Viability (%) |

| Control | 0 | 24 | |||

| Experimental 1 | 10 | 24 | |||

| Experimental 2 | 25 | 24 | |||

| Experimental 3 | 50 | 24 | |||

| Experimental 4 | 100 | 24 | |||

| Experimental 5 | 50 | 1 | |||

| Experimental 6 | 50 | 6 | |||

| Experimental 7 | 50 | 12 | |||

| Experimental 8 | 50 | 24 |

Troubleshooting

-

Low Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time for metabolic labeling.

-

Optimize the concentration of the azide probe and copper catalyst.

-

Ensure the sodium ascorbate solution is freshly prepared.

-

-

High Background:

-

Decrease the concentration of the azide probe.

-

Ensure thorough washing after the labeling and click reaction steps.

-

Include a "no-alkyne" control to assess non-specific binding of the azide probe.

-

-

Cell Toxicity:

-

Decrease the concentration of this compound.

-

Reduce the incubation time.

-

Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic concentration of the compound.

-

Minimize the concentration of copper and the duration of the click reaction, especially for live-cell labeling. The use of copper-chelating ligands like THPTA is crucial to reduce copper-mediated toxicity.[1][2]

-

Conclusion

This compound, in conjunction with click chemistry, offers a robust and versatile platform for the chemical tagging of biomolecules in a cellular context. The protocols provided herein serve as a starting point for researchers to design and execute a wide range of experiments aimed at understanding complex biological processes. As with any technique, empirical optimization is key to achieving the best results for your specific experimental system.

References

Application Notes and Protocols for Undec-10-ynylamine in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Undec-10-ynylamine is a versatile chemical probe for the investigation of protein modifications and interactions in quantitative proteomics. Its structure, featuring a terminal alkyne group and a primary amine, allows for its use in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This enables the selective labeling and subsequent identification and quantification of proteins that have incorporated the probe.

The primary application of this compound in proteomics is as a metabolic label to study post-translational modifications (PTMs). The long alkyl chain mimics fatty acids, suggesting its potential use in studying protein acylation. The terminal amine group could allow for its enzymatic incorporation by aminotransferases or other enzymes that recognize primary amines, leading to the labeling of specific protein subsets. Once incorporated into proteins, the alkyne handle serves as a bioorthogonal tag for the covalent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging.[3]

In a typical quantitative proteomics workflow, two cell populations are treated under different conditions (e.g., with and without a drug candidate). One or both populations are incubated with this compound to label a specific proteome fraction. After cell lysis, the alkyne-labeled proteins are conjugated to an azide-containing tag via click chemistry. For quantitative analysis, these tags can be isotopically labeled (e.g., "light" and "heavy" biotin).[4] The tagged proteins are then enriched, for example, using streptavidin beads if biotin was used, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of the labeled peptides between the different conditions can then be determined by comparing the signal intensities of the isotopic pairs.[5] This powerful technique allows for the identification of proteins whose modification with the this compound probe is altered in response to a stimulus, providing insights into cellular signaling pathways and potential drug targets.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic labeling of cultured mammalian cells with this compound for subsequent proteomic analysis.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Culture cells to approximately 70-80% confluency in a T75 flask or 10 cm dish.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

-

Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the this compound-containing medium to the cells.

-

Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized.

-

Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-